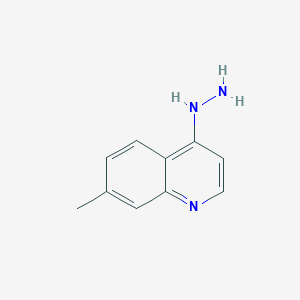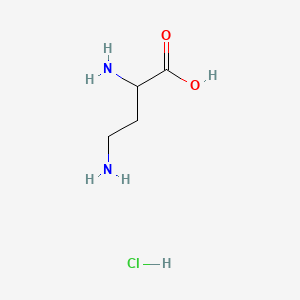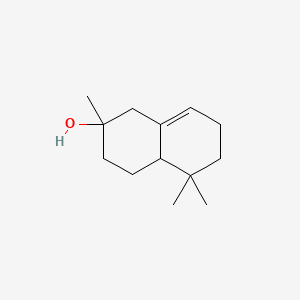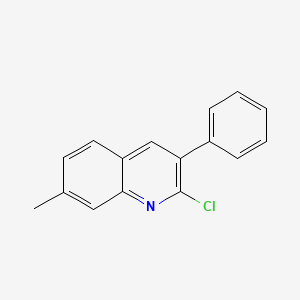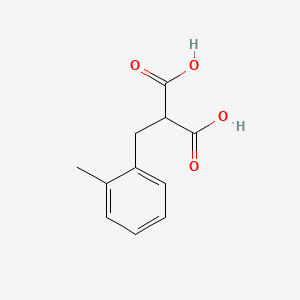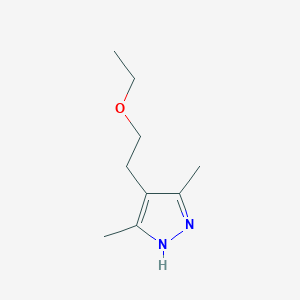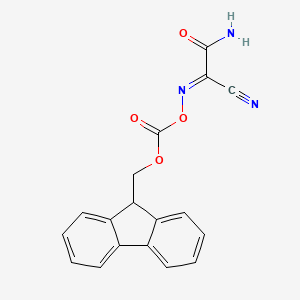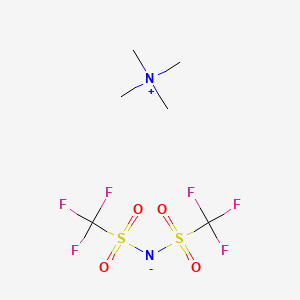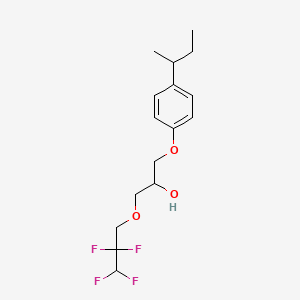![molecular formula C72H92O12 B8270593 Calix[4]arene-bis(t-octylbenzo-crown-6) CAS No. 220969-34-6](/img/structure/B8270593.png)
Calix[4]arene-bis(t-octylbenzo-crown-6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calix4arene-bis(tert-octylbenzo-crown-6), commonly known as Calix[4]arene-bis(t-octylbenzo-crown-6), is a macrocyclic compound that has garnered significant attention for its ability to selectively extract cesium ions from aqueous solutions. This compound is part of the calixarene family, which are cyclic oligomers derived from phenol and formaldehyde. Calix[4]arene-bis(t-octylbenzo-crown-6) is particularly notable for its high selectivity and efficiency in binding cesium ions, making it a valuable tool in nuclear waste management and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the reaction of calix4arene with tert-octylbenzo-crown-6 under specific conditions. The process begins with the preparation of calix4arene, which is synthesized through the condensation of p-tert-butylphenol and formaldehyde in the presence of a base. The resulting calix4arene is then reacted with tert-octylbenzo-crown-6 in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as potassium carbonate .
Industrial Production Methods
Industrial production of Calix[4]arene-bis(t-octylbenzo-crown-6) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Calix[4]arene-bis(t-octylbenzo-crown-6) primarily undergoes complexation reactions with metal ions, particularly cesium ions. The compound forms stable complexes with cesium ions through ion-dipole interactions and coordination bonds. Additionally, Calix[4]arene-bis(t-octylbenzo-crown-6) can participate in solvent extraction processes, where it selectively extracts cesium ions from aqueous solutions into organic solvents .
Common Reagents and Conditions
The extraction of cesium ions using Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the use of ionic liquids or organic solvents such as dichloromethane, chloroform, or toluene. The process is often carried out under mild conditions, with the pH of the aqueous phase being adjusted to optimize extraction efficiency. Common reagents used in these reactions include nitric acid, sodium hydroxide, and various buffer solutions .
Major Products Formed
The primary product formed from the reaction of Calix[4]arene-bis(t-octylbenzo-crown-6) with cesium ions is the Calix[4]arene-bis(t-octylbenzo-crown-6)-cesium complex. This complex is highly stable and can be easily separated from the aqueous phase. In some cases, the complex can be further processed to recover pure cesium or to regenerate the Calix[4]arene-bis(t-octylbenzo-crown-6) for reuse .
Aplicaciones Científicas De Investigación
Calix[4]arene-bis(t-octylbenzo-crown-6) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Nuclear Waste Management: Calix[4]arene-bis(t-octylbenzo-crown-6) is extensively used for the selective extraction of cesium ions from high-level nuclear waste.
Analytical Chemistry: The compound is used in various analytical techniques for the detection and quantification of cesium ions in environmental and biological samples.
Medical Applications: Research is ongoing to explore the potential use of Calix[4]arene-bis(t-octylbenzo-crown-6) in medical applications, such as targeted drug delivery and radiotherapy.
Industrial Processes: Calix[4]arene-bis(t-octylbenzo-crown-6) is used in various industrial processes, including the purification of water and the recovery of valuable metals from waste streams.
Mecanismo De Acción
The mechanism by which Calix[4]arene-bis(t-octylbenzo-crown-6) exerts its effects involves the formation of stable complexes with cesium ions. The compound’s macrocyclic structure provides a cavity that is ideally sized to accommodate cesium ions. The binding of cesium ions occurs through ion-dipole interactions and coordination bonds, which stabilize the complex and prevent the cesium ions from re-entering the aqueous phase .
At the molecular level, the interaction between Calix[4]arene-bis(t-octylbenzo-crown-6) and cesium ions involves the coordination of the cesium ion with the oxygen atoms in the crown ether moiety of the compound. This coordination is facilitated by the hydrophobic tert-octyl groups, which enhance the solubility of the complex in organic solvents and improve the efficiency of the extraction process .
Comparación Con Compuestos Similares
Calix[4]arene-bis(t-octylbenzo-crown-6) is part of a broader family of calixarene-based compounds that are used for metal ion extraction. Some of the similar compounds include:
- Calix 4arene-bis(2-propyloxy)calix4crown-6 (BPC6) : Similar to Calix[4]arene-bis(t-octylbenzo-crown-6), BPC6 is used for the extraction of cesium ions but has different substituents that affect its selectivity and efficiency .
- Dibenzo-21-crown-7 (DB21C7) : This compound is another crown ether that is used for cesium extraction. It has a larger cavity size compared to Calix[4]arene-bis(t-octylbenzo-crown-6), which affects its binding affinity and selectivity .
- Dibenzo-18-crown-6 (DB18C6) : Similar to DB21C7, this compound is used for metal ion extraction but has a smaller cavity size, making it more suitable for smaller metal ions .
Compared to these similar compounds, Calix[4]arene-bis(t-octylbenzo-crown-6) is unique in its combination of high selectivity, efficiency, and stability. Its specific structure and substituents make it particularly effective for the extraction of cesium ions, which is a critical requirement in nuclear waste management and other applications .
Propiedades
Número CAS |
220969-34-6 |
|---|---|
Fórmula molecular |
C72H92O12 |
Peso molecular |
1149.5 g/mol |
Nombre IUPAC |
12,45-bis(2,4,4-trimethylpentan-2-yl)-3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10(15),11,13,23,25,27,30(35),31,33,43(48),44,46,56,58,60,64-octadecaene |
InChI |
InChI=1S/C72H92O12/c1-69(2,3)49-71(7,8)59-23-25-61-63(47-59)79-37-29-75-33-41-83-67-55-19-13-21-57(67)46-58-22-14-20-56-45-53-17-11-15-51(65(53)81-39-31-73-27-35-77-61)43-52-16-12-18-54(44-55)66(52)82-40-32-74-28-36-78-62-26-24-60(72(9,10)50-70(4,5)6)48-64(62)80-38-30-76-34-42-84-68(56)58/h11-26,47-48H,27-46,49-50H2,1-10H3 |
Clave InChI |
VYQLJFDSOOIINU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C4CC5=C6C(=CC=C5)CC7=C(C(=CC=C7)CC8=CC=CC(=C8OCCOCCOC9=C(C=CC(=C9)C(C)(C)CC(C)(C)C)OCCOCCO6)CC3=CC=C4)OCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


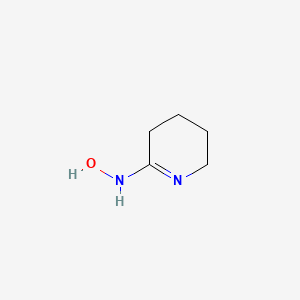
![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)

